molecular formula C5H5Br2NOS B1377918 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide CAS No. 26489-43-0

2-Bromo-1-thiazol-4-yl-ethanone hydrobromide

Cat. No. B1377918
CAS RN: 26489-43-0
M. Wt: 286.97 g/mol
InChI Key: GQVZQTLLHXMMBD-UHFFFAOYSA-N
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Description

2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a chemical compound with the CAS Number: 26489-43-0 . It has a molecular weight of 286.97 and is a yellow solid . It is also known by its IUPAC name 2-bromo-1-(thiazol-4-yl)ethan-1-one hydrobromide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with corresponding thioamide derivatives in refluxing ethanol in the presence of triethylamine, afforded 4-pyrazolylthiazoles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BrNOS.BrH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, have been found to possess significant antimicrobial properties . They are effective against a range of bacteria and fungi, which makes them valuable in the development of new antimicrobial drugs . For instance, certain thiazole compounds have shown efficacy against Escherichia coli and Staphylococcus aureus , which are common culprits in infections .

Antitumor and Cytotoxic Activities

The thiazole moiety is a key feature in many compounds with antitumor and cytotoxic activities . Research has indicated that thiazole derivatives can be potent agents in cancer therapy, targeting various cancer cell lines and inhibiting tumor growth . This is particularly important for the development of new chemotherapeutic agents with higher efficacy and lower side effects.

Analgesic and Anti-inflammatory Properties

2-Bromo-1-thiazol-4-yl-ethanone hydrobromide derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities . These compounds have shown promising results in reducing pain and inflammation, which could lead to new treatments for chronic inflammatory diseases .

Antiviral and Antiretroviral Effects

Thiazole derivatives are also being explored for their antiviral and antiretroviral effects . They have the potential to inhibit the replication of viruses, including HIV, making them candidates for inclusion in antiretroviral therapy regimens .

Neuroprotective Effects

The neuroprotective effects of thiazole compounds are of great interest in the treatment of neurodegenerative diseases. These compounds may play a role in protecting neuronal cells from damage and improving cognitive functions .

Antihypertensive and Cardiovascular Applications

Some thiazole derivatives exhibit antihypertensive activity , which can be beneficial in managing high blood pressure and related cardiovascular conditions . By modulating biochemical pathways, these compounds can help in the development of new cardiovascular drugs.

Antischizophrenia and Psychotropic Effects

Research into thiazole compounds has also revealed their potential as antischizophrenia agents . They may influence neurotransmitter systems in the brain, offering new avenues for the treatment of schizophrenia and other mental health disorders .

Antidiabetic Potential

The thiazole ring is present in some compounds that have shown antidiabetic activity . These compounds can regulate blood sugar levels and improve insulin sensitivity, which is crucial for managing diabetes .

properties

IUPAC Name

2-bromo-1-(1,3-thiazol-4-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS.BrH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVZQTLLHXMMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-thiazol-4-yl-ethanone hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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